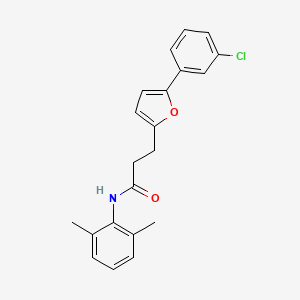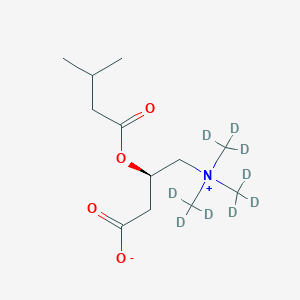![molecular formula C6H9NO5 B11941256 3-[(Carboxymethyl)amino]-2-methyl-3-oxopropanoic acid CAS No. 63942-67-6](/img/structure/B11941256.png)
3-[(Carboxymethyl)amino]-2-methyl-3-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)-N-Methylmalonylglycine is an analytical reference material used in various scientific research and industrial applications. This compound is a derivative of glycine, an amino acid, and is characterized by the presence of a methylmalonyl group attached to the nitrogen atom of glycine. The compound is often used as a standard in analytical chemistry to ensure the accuracy and precision of analytical methods.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-N-Methylmalonylglycine typically involves the reaction of glycine with methylmalonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of (+/-)-N-Methylmalonylglycine may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound with high efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(+/-)-N-Methylmalonylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methylmalonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(+/-)-N-Methylmalonylglycine has a wide range of applications in scientific research, including:
Chemistry: Used as a standard in analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Biology: Employed in studies of metabolic pathways involving amino acids and their derivatives.
Medicine: Investigated for its potential role in metabolic disorders and as a biomarker for certain diseases.
Industry: Utilized in the quality control of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of (+/-)-N-Methylmalonylglycine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in amino acid metabolism. The exact molecular targets and pathways depend on the specific context of its use in research or industrial applications.
Vergleich Mit ähnlichen Verbindungen
(+/-)-N-Methylmalonylglycine can be compared with other similar compounds such as:
N-Methylglycine (Sarcosine): A simpler derivative of glycine with a single methyl group attached to the nitrogen atom.
N-Acetylglycine: Another derivative of glycine with an acetyl group attached to the nitrogen atom.
N-Methylmalonylalanine: Similar to (+/-)-N-Methylmalonylglycine but with an alanine backbone instead of glycine.
The uniqueness of (+/-)-N-Methylmalonylglycine lies in its specific structure, which allows it to be used as a precise analytical reference material in various applications.
Eigenschaften
CAS-Nummer |
63942-67-6 |
|---|---|
Molekularformel |
C6H9NO5 |
Molekulargewicht |
175.14 g/mol |
IUPAC-Name |
3-(carboxymethylamino)-2-methyl-3-oxopropanoic acid |
InChI |
InChI=1S/C6H9NO5/c1-3(6(11)12)5(10)7-2-4(8)9/h3H,2H2,1H3,(H,7,10)(H,8,9)(H,11,12) |
InChI-Schlüssel |
WVFSQAGWCIATEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




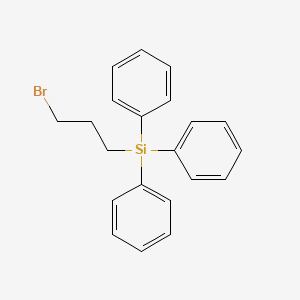
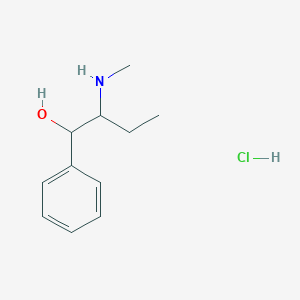

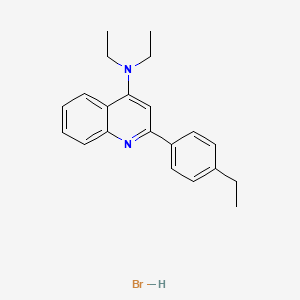
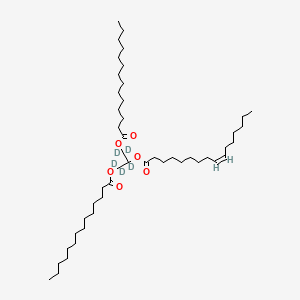



![3-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide](/img/structure/B11941240.png)

